molecular formula C10H10N2OS B13568573 5-(2-Aminothiazol-4-yl)-2-methylphenol

5-(2-Aminothiazol-4-yl)-2-methylphenol

Cat. No.: B13568573
M. Wt: 206.27 g/mol
InChI Key: LVOYQRDVVVEIOL-UHFFFAOYSA-N
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Description

5-(2-Aminothiazol-4-yl)-2-methylphenol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of 2-aminothiazole derivatives, which are known for their diverse biological activities. The presence of the thiazole ring in its structure makes it a valuable scaffold in medicinal chemistry, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminothiazol-4-yl)-2-methylphenol typically involves the reaction of 2-aminothiazole with a suitable phenolic compound. One common method involves the use of 2-amino-5-bromothiazole, which reacts with a phenolic compound under specific conditions to yield the desired product . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminothiazol-4-yl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Aminothiazol-4-yl)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-methylphenol involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. In cancer cells, it may inhibit key signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminothiazol-4-yl)-2-methylphenol is unique due to the presence of both the amino and phenolic groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions with biological targets compared to its simpler analogs .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-2-methylphenol

InChI

InChI=1S/C10H10N2OS/c1-6-2-3-7(4-9(6)13)8-5-14-10(11)12-8/h2-5,13H,1H3,(H2,11,12)

InChI Key

LVOYQRDVVVEIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N)O

Origin of Product

United States

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